

Application Notes and Protocols for Cadiot-Chodkiewicz Coupling in Diyne Synthesis

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Compound of Interest

Compound Name: 4-Buta-1,3-diynylpyridine

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Introduction

The Cadiot-Chodkiewicz coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form unsymmetrical 1,3-diynes. This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[1][2][3] The resulting diyne motif is a valuable building block found in numerous natural products, pharmaceuticals, and functional materials.[1][4] This document provides detailed application notes and experimental protocols for performing the Cadiot-Chodkiewicz coupling to synthesize diynes.

Reaction Principle and Mechanism

The Cadiot-Chodkiewicz coupling proceeds via a catalytic cycle involving a copper(I) species. The generally accepted mechanism involves the following key steps:

- **Deprotonation:** The terminal alkyne is deprotonated by a base to form a copper(I) acetylide intermediate.[5]
- **Oxidative Addition:** The copper(I) acetylide undergoes oxidative addition with the 1-haloalkyne.

- Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the desired 1,3-diyne and regenerate the active copper(I) catalyst.[5]

The overall transformation is highly selective for the formation of the unsymmetrical cross-coupled product, minimizing the formation of symmetrical homocoupled byproducts (Glaser coupling).[2]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Cadiot-Chodkiewicz coupling reaction with corresponding yields for different substrates. This data is intended to provide a starting point for reaction optimization.

Terminal Alkyne (R ¹)	1-Haloalkyne (R ² -X)	Catalyst (mol%)	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Phenylacetylene	(Bromoethynyl)trimethylsilane	CuI (5)	n-BuNH ₂	THF	RT	2	95
4-Methoxyphenylacetylene	1-Bromo-2-phenylacetylene	CuCl (10)	Piperidine	Methanol	RT	4	88
1-Heptyne	1-Bromo-1-octyne	CuBr (5)	Et ₂ NH	Acetonitrile	50	6	75
Ethynyltrimethylsilane	1-Iodo-2-(4-nitrophenyl)acetylene	CuI (2)	K ₂ CO ₃	DMF	80	12	92
2-Methyl-3-butyn-2-ol	1-Bromo-2-phenylethyne	CuCl (5)	NH ₂ OH·HCl, EtNH ₂	Water/Etanol	RT	1	90
Cyclohexylacetylene	1-Bromo-2-(trimethylsilyl)acetylene	CuI (10)	DBU	Toluene	60	8	85

(Triisopropylsilyl)acetylene	1-Bromo-3-hydroxy-3-methylbut-1-yne	CuBr (10)	n-BuNH ₂ , Na-ascorbate	Ethanol	RT	0.5	93
4-Ethynylanisole	(Bromoethynyl)benzene	CuI (20)	K ₂ CO ₃	Ethanol	120	-	High

Experimental Protocols

Protocol 1: Standard Cadiot-Chodkiewicz Coupling

This protocol describes a general procedure for the copper-catalyzed coupling of a terminal alkyne with a 1-bromoalkyne.

Materials:

- Terminal alkyne (1.0 equiv)
- 1-Bromoalkyne (1.0 equiv)
- Copper(I) iodide (CuI, 5 mol%)
- n-Butylamine (2.0 equiv)
- Tetrahydrofuran (THF), anhydrous

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the terminal alkyne and anhydrous THF.
- Add copper(I) iodide to the solution.
- Add n-butylamine to the reaction mixture.

- Slowly add the 1-bromoalkyne to the flask.
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-diyne.

Protocol 2: Air-Tolerant Cadiot-Chodkiewicz Coupling

This modified protocol is advantageous as it does not require a strict inert atmosphere, making it more convenient for routine synthesis.^{[6][7]}

Materials:

- Terminal alkyne (1.2 equiv)
- 1-Bromoalkyne (1.0 equiv)
- Copper(I) bromide (CuBr, 10 mol%)
- Sodium ascorbate (1.0 equiv)
- n-Butylamine (1.0 equiv)
- Ethanol

Procedure:

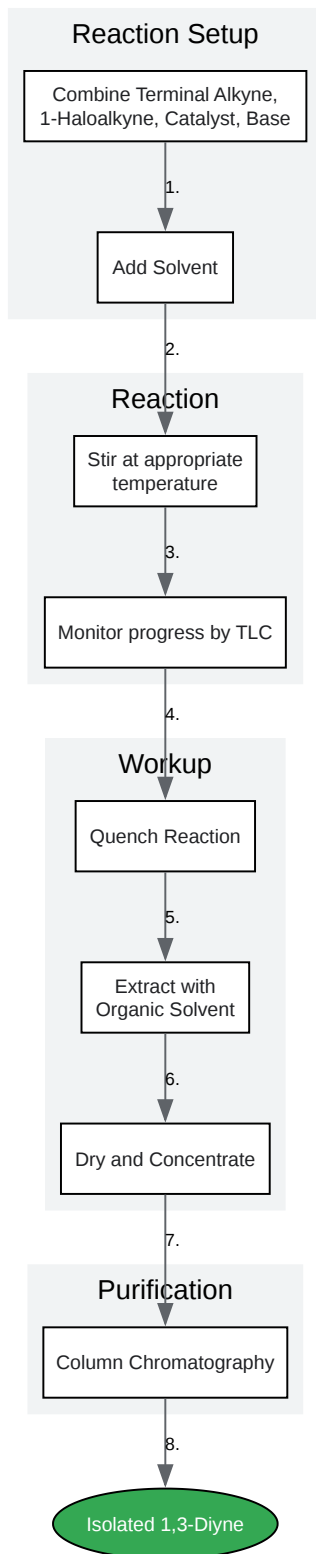
- To a vial open to the air, add copper(I) bromide and sodium ascorbate.

- Add ethanol to the vial and cool the suspension in an ice bath.
- Add a solution of the terminal alkyne in ethanol, followed by n-butylamine.
- Add a solution of the 1-bromoalkyne in ethanol.
- Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
- Monitor the reaction progress by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- The crude product can be further purified by column chromatography if necessary.

Mandatory Visualizations

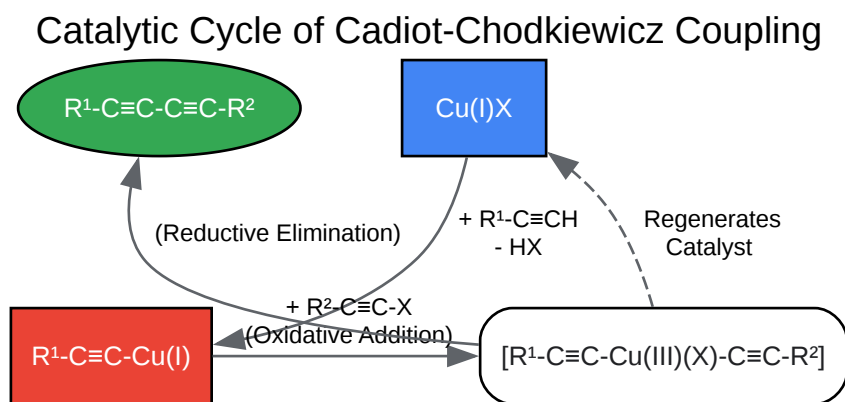
Experimental Workflow

Experimental Workflow for Cadiot-Chodkiewicz Coupling

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Caption: General experimental workflow for the synthesis of 1,3-diynes via Cadiot-Chodkiewicz coupling.

Catalytic Cycle



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